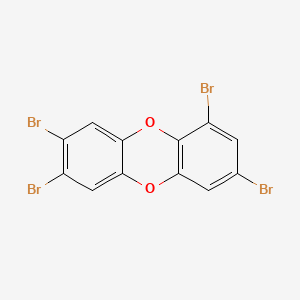
1,3,7,8-Tetrabromodibenzo-p-dioxin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7,8-Tetrabromodibenzo-p-dioxin is a brominated derivative of dibenzo-p-dioxin. It is structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin, one of the most potent dioxins. Dioxins, including this compound, are known for their environmental persistence and potential toxic effects .
准备方法
Synthetic Routes and Reaction Conditions
1,3,7,8-Tetrabromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, often scaled up to meet production demands. The use of high-resolution gas chromatography and mass spectrometry ensures the purity and quality of the final product .
化学反应分析
Types of Reactions
1,3,7,8-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated dibenzofurans.
Reduction: Reduction reactions can remove bromine atoms, potentially forming less brominated derivatives.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various brominated and halogenated derivatives of dibenzo-p-dioxin .
科学研究应用
1,3,7,8-Tetrabromodibenzo-p-dioxin is used in scientific research to study the toxicological effects of dioxins. It serves as a model compound to understand the mechanisms of dioxin toxicity, including their effects on the aryl hydrocarbon receptor (AHR) and subsequent biological responses . Research also focuses on its environmental impact and persistence, as well as its potential role in inducing oxidative stress and other toxic effects .
作用机制
The primary mechanism of action of 1,3,7,8-tetrabromodibenzo-p-dioxin involves binding to the aryl hydrocarbon receptor (AHR). This binding leads to the activation of AHR and its translocation to the nucleus, where it interacts with dioxin-responsive elements (DREs) in the DNA. This interaction results in the altered expression of various genes involved in xenobiotic metabolism, oxidative stress response, and other cellular processes .
相似化合物的比较
1,3,7,8-Tetrabromodibenzo-p-dioxin is similar to other halogenated dibenzo-p-dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentabromodibenzo-p-dioxin: Another brominated dioxin with similar toxicological properties.
2,3,7,8-Tetrabromodibenzofuran: A related compound with similar bromination patterns .
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects compared to other dioxins .
生物活性
1,3,7,8-Tetrabromodibenzo-p-dioxin (TeBDD) is a brominated dioxin congener that has garnered attention due to its potential biological activity and toxicity. It is structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is known for its potent toxic effects. This article explores the biological activity of TeBDD, focusing on its mechanisms of action, toxicological effects, and comparative studies with other dioxin congeners.
TeBDD exerts its biological effects primarily through interaction with the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, TeBDD forms a complex that translocates to the nucleus and regulates the expression of various genes involved in xenobiotic metabolism and cellular stress responses. This mechanism is similar to that of TCDD, which also activates AhR and leads to the transcription of genes responsible for detoxification processes.
Toxicological Effects
The toxicological profile of TeBDD has been studied in various animal models. Key findings include:
- Hepatotoxicity : Studies indicate that TeBDD induces liver damage characterized by elevated liver enzymes and alterations in lipid metabolism. In rodent models, significant hepatic sequestration was observed, leading to enzyme induction related to cytochrome P450 (CYP) pathways .
- Immunotoxicity : TeBDD has been shown to cause thymic atrophy and impair immune responses. For instance, perinatal exposure led to reduced cell-mediated immunity and increased susceptibility to infections .
- Reproductive and Developmental Toxicity : Research demonstrates that exposure to TeBDD can adversely affect reproductive outcomes and fetal development. In animal studies, teratogenic effects such as hydronephrosis and cleft palate were noted .
Comparative Potency with Other Dioxins
TeBDD's potency relative to other dioxins has been a subject of investigation. In comparative studies:
- CYP1A1 Induction : The relative potency for inducing CYP1A1 in liver tissues was found to range from 0.03 to 0.15 compared to TCDD when assessed based on administered doses. However, when evaluated based on tissue concentrations, the relative potencies increased significantly .
- Toxicity Spectrum : The spectrum of toxicity observed with TeBDD includes body weight reduction and immunosuppression similar to TCDD but with specific differences in potency among various congeners .
Case Studies
Several case studies have highlighted the effects of TeBDD:
- Rodent Studies : In a study involving subchronic exposure in mice, TeBDD was administered at varying doses. Results indicated significant impacts on body weight and liver function markers when compared with control groups .
- Human Epidemiological Data : Observations from industrial cohorts exposed to brominated dioxins suggest comparable half-lives for TeBDD (approximately 5.9 years) similar to TCDD, indicating long-term retention in human tissues .
Summary Table of Biological Activities
属性
CAS 编号 |
109333-31-5 |
|---|---|
分子式 |
C12H4Br4O2 |
分子量 |
499.77 g/mol |
IUPAC 名称 |
1,3,7,8-tetrabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br4O2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H |
InChI 键 |
DKKJDGGGXMTZKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1OC3=CC(=C(C=C3O2)Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















